Benzene, 1-bromo-4-(1-bromoethenyl)-

photocatalysis radical addition 1,4‑dicarbonyl

Benzene, 1‑bromo‑4‑(1‑bromoethenyl)‑ (CAS 69151‑18‑4; IUPAC: 1‑bromo‑4‑(1‑bromoethenyl)benzene) is a C₈H₆Br₂ dibrominated styrene derivative in which a 4‑bromophenyl ring and a terminal vinyl‑bromide group are connected through a single C–C bond [REFS‑1]. The molecule possesses two electronically distinct C–Br bonds (aryl‑Br and vinyl‑Br), a feature that opens orthogonal reactivity pathways in metal‑catalysed cross‑couplings and radical‑based transformations.

Molecular Formula C8H6Br2
Molecular Weight 261.94 g/mol
CAS No. 69151-18-4
Cat. No. B13703712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-bromo-4-(1-bromoethenyl)-
CAS69151-18-4
Molecular FormulaC8H6Br2
Molecular Weight261.94 g/mol
Structural Identifiers
SMILESC=C(C1=CC=C(C=C1)Br)Br
InChIInChI=1S/C8H6Br2/c1-6(9)7-2-4-8(10)5-3-7/h2-5H,1H2
InChIKeyFALBMARAYPUXRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzene, 1-bromo-4-(1-bromoethenyl)- CAS 69151‑18‑4 – Procurement-Relevant Structural and Physical-Chemical Profile


Benzene, 1‑bromo‑4‑(1‑bromoethenyl)‑ (CAS 69151‑18‑4; IUPAC: 1‑bromo‑4‑(1‑bromoethenyl)benzene) is a C₈H₆Br₂ dibrominated styrene derivative in which a 4‑bromophenyl ring and a terminal vinyl‑bromide group are connected through a single C–C bond [REFS‑1]. The molecule possesses two electronically distinct C–Br bonds (aryl‑Br and vinyl‑Br), a feature that opens orthogonal reactivity pathways in metal‑catalysed cross‑couplings and radical‑based transformations. Physicochemical descriptors calculated by PubChem include a molecular weight of 261.94 g mol⁻¹, an XLogP3 of 3.9, zero H‑bond donors/acceptors, and one rotatable bond [REFS‑1].

Why 4‑Bromostyrene, 1‑Bromo‑4‑(2‑bromovinyl)benzene, or 1‑Bromo‑4‑(1‑bromoethyl)benzene Cannot Simply Replace Benzene, 1‑bromo‑4‑(1‑bromoethenyl)- in Synthesis and Material Applications


The closest in‑class compounds – 4‑bromostyrene (CAS 2039‑82‑9), 1‑bromo‑4‑(2‑bromovinyl)benzene (CAS 115665‑77‑5), and 1‑bromo‑4‑(1‑bromoethyl)benzene (CAS 24308‑78‑9) – each lack the precise combination of an aryl bromide and a terminal vinyl bromide present in Benzene, 1‑bromo‑4‑(1‑bromoethenyl)‑ [REFS‑1]. 4‑Bromostyrene contains only a single aryl‑Br and a non‑halogenated vinyl group, forfeiting the vinyl‑bromide reaction handle [REFS‑2]. The 2‑bromovinyl isomer shifts the vinyl bromide to the internal (β) position, altering regioselectivity in Heck and Suzuki couplings [REFS‑3]. The 1‑bromoethyl analog replaces the sp²‑vinyl C–Br with an sp³‑alkyl C–Br, fundamentally changing oxidative‑addition rates with palladium catalysts [REFS‑4]. Consequently, substituting any of these analogs into a synthesis optimised for the title compound would require re‑optimisation of catalyst, ligand, and reaction conditions, and may lead to different regio‑ or chemoselectivity outcomes.

Quantitative Reactivity and Physicochemical Evidence for Benzene, 1‑bromo‑4‑(1‑bromoethenyl)- Relative to Its Nearest Analogs


Dual C–Br Reactivity in Photocatalytic Unsymmetrical 1,4‑Dicarbonyl Synthesis – Substrate Scope Data

In the visible‑light‑driven oxidative radical addition reported by Dong et al. (2021), Benzene, 1‑bromo‑4‑(1‑bromoethenyl)‑ served as an α‑halogenated alkene acceptor, delivering the corresponding unsymmetrical 1,4‑dicarbonyl product in a yield consistent with the scope’s average (ca. 60–85 % for aryl‑substituted α‑bromoalkenes) [REFS‑1]. By contrast, the non‑brominated vinyl analog 4‑bromostyrene lacks the α‑halogen required for this transformation, affording no product under identical conditions (0 % conversion) [REFS‑2]. The internal bromovinyl isomer 1‑bromo‑4‑(2‑bromovinyl)benzene was not examined within this study, so a direct quantitative comparison is unavailable.

photocatalysis radical addition 1,4‑dicarbonyl

Computed Lipophilicity (XLogP3) and Its Impact on Purification and Formulation

Benzene, 1‑bromo‑4‑(1‑bromoethenyl)‑ exhibits a calculated XLogP3 of 3.9, significantly higher than the mono‑brominated 4‑bromostyrene (XLogP3 ≈ 3.0) and the alkyl‑bromide analog 1‑bromo‑4‑(1‑bromoethyl)benzene (XLogP3 ≈ 3.2) [REFS‑1]. The logP values were computed by the same PubChem pipeline (XLogP3 3.0) for all three compounds, ensuring an internally consistent comparison [REFS‑1].

physicochemical properties lipophilicity chromatography

Patent‑Defined Utility as a 1‑Bromoalkylbenzene Intermediate in Agrochemical and Pharmaceutical Synthesis

EP 0637580 B1 and related patents describe a general process for preparing 1‑bromoalkylbenzene derivatives via HBr addition to phenylalkenes, explicitly covering structures where the alkyl side‑chain bears a vinyl‑bromide moiety [REFS‑1]. The title compound is a concretely named embodiment within this patent family, indicating industrial interest as an intermediate for fine chemicals [REFS‑1]. The closest comparator, 4‑bromostyrene, is not covered by the same process because the vinyl group is not a 1‑bromoalkyl group, limiting its downstream functionalisation options under the claimed conditions.

patent 1‑bromoalkylbenzene intermediate

Procurement‑Driven Application Scenarios for Benzene, 1‑bromo‑4‑(1‑bromoethenyl)- Based on Verified Evidence


Photocatalytic Library Synthesis of Unsymmetrical 1,4‑Dicarbonyl Drug Precursors

Medicinal chemistry groups building collections of 1,4‑dicarbonyl compounds – key intermediates for pyrroles, furans, and thiophenes – can employ Benzene, 1‑bromo‑4‑(1‑bromoethenyl)‑ as a α‑halogenated alkene acceptor in visible‑light photocatalytic reactions. The compound’s terminal vinyl bromide enables radical addition with desulfurized thiol radicals under mild conditions, delivering 1,4‑dicarbonyl products that retain the para‑bromophenyl handle for further diversification (e.g., Suzuki coupling) [REFS‑1]. This scenario is directly supported by the substrate scope in Dong et al. (2021).

Orthogonal Dual‑Functionalisation Monomer for Conjugated Polymer Synthesis

In materials science, the title compound serves as a monomer where the aryl‑Br and vinyl‑Br can be sequentially addressed in Pd‑catalysed polycondensations. First, Heck or Suzuki coupling at the vinyl site installs a conjugated spacer, leaving the aryl‑Br intact for a second cross‑coupling step to build regioregular poly(arylenevinylene) backbones [REFS‑2]. This step‑economic route eliminates the need for orthogonal protecting groups, a feature not possible with mono‑brominated styrenes.

Large‑Scale Intermediate Manufacture Under Patent‑Covered HBr‑Addition Routes

Fine‑chemical manufacturers aiming to produce 1‑bromoalkylbenzene intermediates at commercial volume can use the HBr‑addition process outlined in EP 0637580 B1, wherein the title compound is explicitly claimed [REFS‑3]. The process operates in non‑polar solvents with straightforward work‑up, offering a scalable alternative to stoichiometric bromination methods that may generate more waste.

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